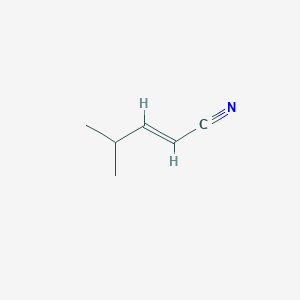
8-BROMOQUINOLINE-6-CARBALDEHYDE
Overview
Description
8-BROMOQUINOLINE-6-CARBALDEHYDE is a heterocyclic aromatic compound that features a quinoline ring substituted with a bromine atom at the 8th position and an aldehyde group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-BROMOQUINOLINE-6-CARBALDEHYDE typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position . Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to ensure selective substitution at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-BROMOQUINOLINE-6-CARBALDEHYDE undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 8-Bromo-quinoline-6-carboxylic acid.
Reduction: 8-Bromo-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-BROMOQUINOLINE-6-CARBALDEHYDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-BROMOQUINOLINE-6-CARBALDEHYDE in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity .
Comparison with Similar Compounds
- 8-Chloro-quinoline-6-carbaldehyde
- 8-Fluoro-quinoline-6-carbaldehyde
- 8-Iodo-quinoline-6-carbaldehyde
Comparison: 8-BROMOQUINOLINE-6-CARBALDEHYDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
8-bromoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H |
InChI Key |
YHXGYQWFMHRFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride](/img/structure/B8704035.png)

![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)


